2,3-Dihydro-1,4-benzodioxin-6-ylmethanol
Overview
Description
The compound 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol is a derivative of 1,4-benzodioxin, which is a heterocyclic compound consisting of a benzene ring fused to a dioxin ring. The specific structure of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol indicates the presence of a methanol group at the sixth position of the 1,4-benzodioxin framework. This compound is of interest due to its potential as a key synthetic intermediate in the preparation of various therapeutically relevant compounds.
Synthesis Analysis
The synthesis of 1,4-benzodioxin derivatives, such as 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, can be achieved through the dehydration of 2-hydroxy compounds under suitable conditions . The preparation of 2-methyl and 2-phenyl derivatives of 1,4-benzodioxin has been reported, which suggests that modifications at the 2-position of the benzodioxin ring are feasible and can be extended to other substituents like the methanol group . Additionally, the synthesis of 2,2-disubstituted-2,3-dihydro-1,4-benzodioxins from 2-substituted-2-hydroxy-2,3-dihydro-1,4-benzodioxins has been described, which involves Lewis acid-mediated nucleophilic substitution reactions or cyclization of suitable hydroxyphenols .
Molecular Structure Analysis
The molecular structure of 1,4-benzodioxin derivatives has been confirmed through various analytical techniques, including UV, PMR, and IR spectroscopy, as well as by hydrogenation experiments . These methods help to authenticate the structure and confirm the presence of the dioxin ring and the substituents attached to it. The existence of 2-hydroxy-1,4-benzodioxans as cyclic ethers rather than their open-chain carbonyl tautomers has also been established, which is relevant for understanding the structural properties of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol .
Chemical Reactions Analysis
The reactivity of 1,4-benzodioxin derivatives can be explored through their interactions with nucleophilic amines. For instance, 1,4-benzodioxin-2-carboxylic esters or carboxamides react with nucleophiles to yield 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives . These reactions typically occur in a basic environment, which facilitates the process and can lead to the formation of compounds with potential therapeutic applications .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol are not detailed in the provided papers, the general properties of 1,4-benzodioxin derivatives can be inferred. These compounds are likely to exhibit characteristics typical of aromatic ethers, such as stability and the ability to participate in various chemical reactions. The presence of the methanol group may also impart additional properties, such as increased polarity and the potential for hydrogen bonding, which could affect solubility and reactivity.
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,10H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLHNBGNAWYMRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192521 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-6-ylmethanol | |
CAS RN |
39270-39-8 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39270-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039270398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,4-benzodioxin-6-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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